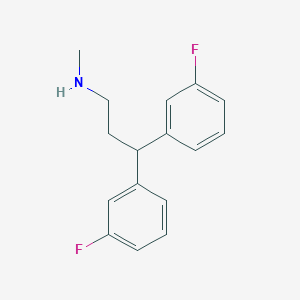![molecular formula C9H16N4 B065808 Cyclopentyl-(2-[1,2,4]triazol-1-yl-ethyl)-amine CAS No. 192811-69-1](/img/structure/B65808.png)
Cyclopentyl-(2-[1,2,4]triazol-1-yl-ethyl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentyl-(2-[1,2,4]triazol-1-yl-ethyl)-amine, also known as CPETA, is a chemical compound that has been gaining attention in scientific research for its potential applications in various fields. CPETA is a triazole-based compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
作用機序
The mechanism of action of Cyclopentyl-(2-[1,2,4]triazol-1-yl-ethyl)-amine is not fully understood, but it has been proposed to act as a GABA receptor modulator, which may contribute to its anticonvulsant and anxiolytic effects. This compound has also been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including reducing the frequency and duration of seizures in animal models of epilepsy, reducing anxiety-like behavior in animal models of anxiety, and reducing immobility time in animal models of depression. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuroprotection and neuroplasticity.
実験室実験の利点と制限
Cyclopentyl-(2-[1,2,4]triazol-1-yl-ethyl)-amine has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, this compound has some limitations, including its relatively low potency and selectivity for GABA receptors, which may limit its usefulness as a drug candidate.
将来の方向性
There are several future directions for research on Cyclopentyl-(2-[1,2,4]triazol-1-yl-ethyl)-amine, including optimizing its synthesis method to improve the yield and purity of the compound, elucidating its mechanism of action and molecular targets, and exploring its potential applications in other fields, such as materials science and nanotechnology. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and human clinical trials, and to investigate potential drug-drug interactions and side effects.
Conclusion
In conclusion, this compound is a triazole-based compound that has been studied extensively for its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied. This compound has shown promising results in animal models of neurological disorders, and it has potential applications in other fields, such as materials science and nanotechnology. Further research is needed to optimize its synthesis method, elucidate its mechanism of action, and evaluate its safety and efficacy in animal models and human clinical trials.
合成法
Cyclopentyl-(2-[1,2,4]triazol-1-yl-ethyl)-amine can be synthesized using various methods, including the reaction of cyclopentylamine with 1,2,4-triazole-1-yl-ethyl chloride in the presence of a base, or the reaction of cyclopentylamine with 1,2,4-triazole-1-yl-ethyl bromide in the presence of a palladium catalyst. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学的研究の応用
Cyclopentyl-(2-[1,2,4]triazol-1-yl-ethyl)-amine has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models, and it has been proposed as a potential drug candidate for the treatment of neurological disorders. This compound has also been studied for its potential use as a ligand in metal-organic frameworks, which have applications in gas storage and separation, catalysis, and sensing.
特性
| 192811-69-1 | |
分子式 |
C9H16N4 |
分子量 |
180.25 g/mol |
IUPAC名 |
N-[2-(1,2,4-triazol-1-yl)ethyl]cyclopentanamine |
InChI |
InChI=1S/C9H16N4/c1-2-4-9(3-1)11-5-6-13-8-10-7-12-13/h7-9,11H,1-6H2 |
InChIキー |
MUOPWOIUIXJLFX-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NCCN2C=NC=N2 |
正規SMILES |
C1CCC(C1)NCCN2C=NC=N2 |
同義語 |
1H-1,2,4-Triazole-1-ethanamine,N-cyclopentyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate](/img/structure/B65727.png)
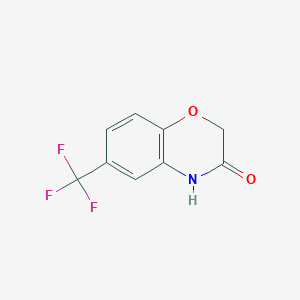

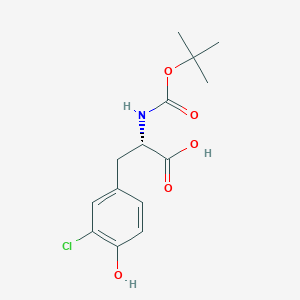
![9S,11R-dihydroxy-15-oxo-5Z,13E-prostadienoic acid-cyclo[8S,12R]](/img/structure/B65738.png)
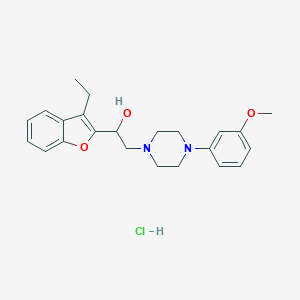

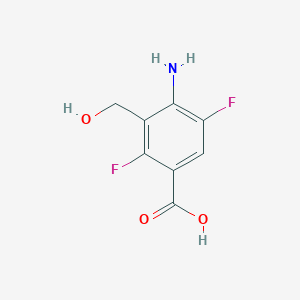
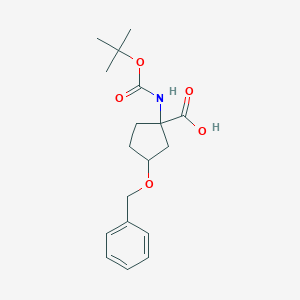
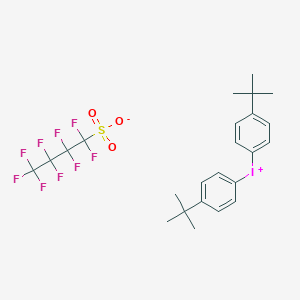

![5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B65755.png)
